Korseveriline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

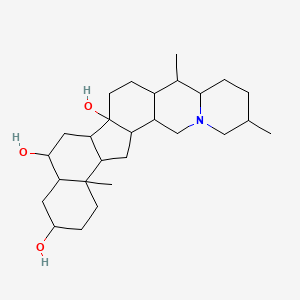

Korseveriline is a chemical compound with the molecular formula C27H45NO3 . It was first described in a study published in 1968 .

Molecular Structure Analysis

This compound has a complex molecular structure. Its IUPAC name is 6,10,23-trimethyl-4-azahexacyclo [12.11.0.02,11.04,9.015,24.018,23]pentacosane-14,17,20-triol . The exact mass of this compound is 431.33994430 g/mol .Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 431.7 g/mol, an XLogP3-AA of 3.9, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0, a topological polar surface area of 63.9 Ų, and a heavy atom count of 31 .Applications De Recherche Scientifique

Alkaloid Isolation and Structural Analysis

Isolation from Korolkovia Severtzovii : Korseveriline, along with other alkaloids like korseveridine and korseveridinine, has been isolated from Korolkovia severtzovii, a plant species. This isolation process primarily involved the ether-soluble alkaloids of the plant's epigeal part (Abdullaeva, Samikov, Shakirov, & Yunusov, 1976).

Structural Elucidation : Studies involving infrared (IR), nuclear magnetic resonance (NMR), and mass spectra have been crucial in establishing the structure and configuration of this compound and its derivatives. For instance, korseveridinine's structure was identified as cevan-8(14)-ene-3α,15β-diol (Abdullaeva et al., 1976).

Conversion into Other Alkaloids : Research has shown that this compound can be transformed into other known alkaloids. For example, the conversion of korseveridinine into korseveridinone helped in understanding its structure (Abdullaeva et al., 1976).

Chemical Properties and Configurations

Chemical and Physical Properties : Detailed studies on the chemical and physical properties of this compound and related alkaloids have led to a deeper understanding of their configurations. The structure of korsidine, for instance, was established as 3α,6β-dihydroxy-Δ8-cevanene (Samikov, Shakirov, Safaeva, & Yunusov, 1976).

Variety of Alkaloids from the Same Plant Source : The extraction and separation techniques used have led to the discovery of various alkaloids from Korolkovia severtzovii, indicating a rich source of diverse compounds for research (Samikov et al., 1976).

Potential for Further Research

Broad Spectrum of Alkaloids : The extensive range of alkaloids derived from Korolkovia severtzovii, including this compound, opens avenues for further chemical analysis and potential applications in various fields of research (Abdullaeva et al., 1976).

Advancements in Spectroscopic Techniques : The advancements in spectroscopic analysis methods like IR, NMR, and mass spectrometry have been instrumental in the structural elucidation of these complex molecules, suggesting potential for future discoveries (Abdullaeva et al., 1976).

The research on this compound primarily revolves around its isolation from natural sources, structural analysis, and chemical properties. This forms a foundational aspect of natural product chemistry and offers insights for further research in pharmacology and medicinal chemistry.

Scientific Research Applications of this compound

1. Chemical Structure and Properties

This compound, along with other alkaloids like korseveridine and korseveridinine, has been isolated from Korolkovia severtzovii. The study of its IR, NMR, and mass spectra led to the establishment of its structure and configuration. This foundational research on its chemical properties lays the groundwork for further applications in various scientific fields (Abdullaeva, Samikov, Shakirov, & Yunusov, 1976).

2. Alkaloid Complexity and Variations

Further research on Korolkovia severtzovii has led to the isolation and identification of various alkaloids, including this compound. These studies contribute to understanding the complex alkaloid compositions of certain plants, which is significant for botanical and pharmaceutical research (Samikov, Shakirov, Safaeva, & Yunusov, 1976).

3. Role in Alkaloid Transformation

Investigations into the transformation of alkaloids have used this compound as a reference. Understanding its role in the conversion of other alkaloids contributes to the broader knowledge of chemical transformations in natural compounds, which is valuable for both academic and practical pharmacological applications (Abdullaeva, Samikov, Shakirov, & Yunusov, 1977).

4. Development of New Alkaloids

The study of this compound has led to the isolation of new alkaloids, enhancing our understanding of the diversity and potential applications of natural compounds. This ongoing research is crucial for discovering new substances with potential therapeutic properties (Samikov, Abdullaeva, Shakirov, & Yunusov, 1979).

Propriétés

IUPAC Name |

6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-14,17,20-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-15-4-5-24-16(2)18-7-9-27(31)20(19(18)14-28(24)13-15)11-21-22(27)12-25(30)23-10-17(29)6-8-26(21,23)3/h15-25,29-31H,4-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGYOUYEGZOZBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4(C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of korseveriline?

A1: this compound is a naturally occurring alkaloid found in the plant Korolkowia sewerzowii. [, , , , , , , , , , ] This plant has been a source of various other alkaloids, including severine, korsemine, and sevkorine.

Q2: What is known about the structure of this compound and related alkaloids?

A2: Researchers have dedicated significant effort to elucidating the structures of these alkaloids. Studies employing spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, have been instrumental in determining the structures of this compound, severtzidine, korsidine, sevkorine, and korseverinine. [, , , , , , , , ] The structure of severine, a key alkaloid from this plant, has also been established. []

Q3: Has the presence of other compounds besides this compound been reported in Korolkowia sewerzowii?

A3: Yes, besides this compound, Korolkowia sewerzowii contains a series of related alkaloids. Researchers have identified severine N-oxide and korsemine as constituents of this plant. [] The isolation and identification of these compounds highlight the chemical complexity of Korolkowia sewerzowii and its potential as a source of diverse bioactive molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-ethylnicotinamide](/img/structure/B2909473.png)

![N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2909475.png)

![8-(2,3-Dimethoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2909481.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide](/img/structure/B2909484.png)

![7-Methyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2909487.png)

![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B2909488.png)

![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2909491.png)